

Data Presentation: Kinase Inhibitor Selectivity

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Compound of Interest

Compound Name: SB 452533

Cat. No.: B1680835

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The selectivity of SB452533 has been characterized against ALK5 and other related kinases. The following table summarizes the quantitative data on its inhibitory activity, demonstrating its high potency for ALK5 and significant selectivity over other kinases.

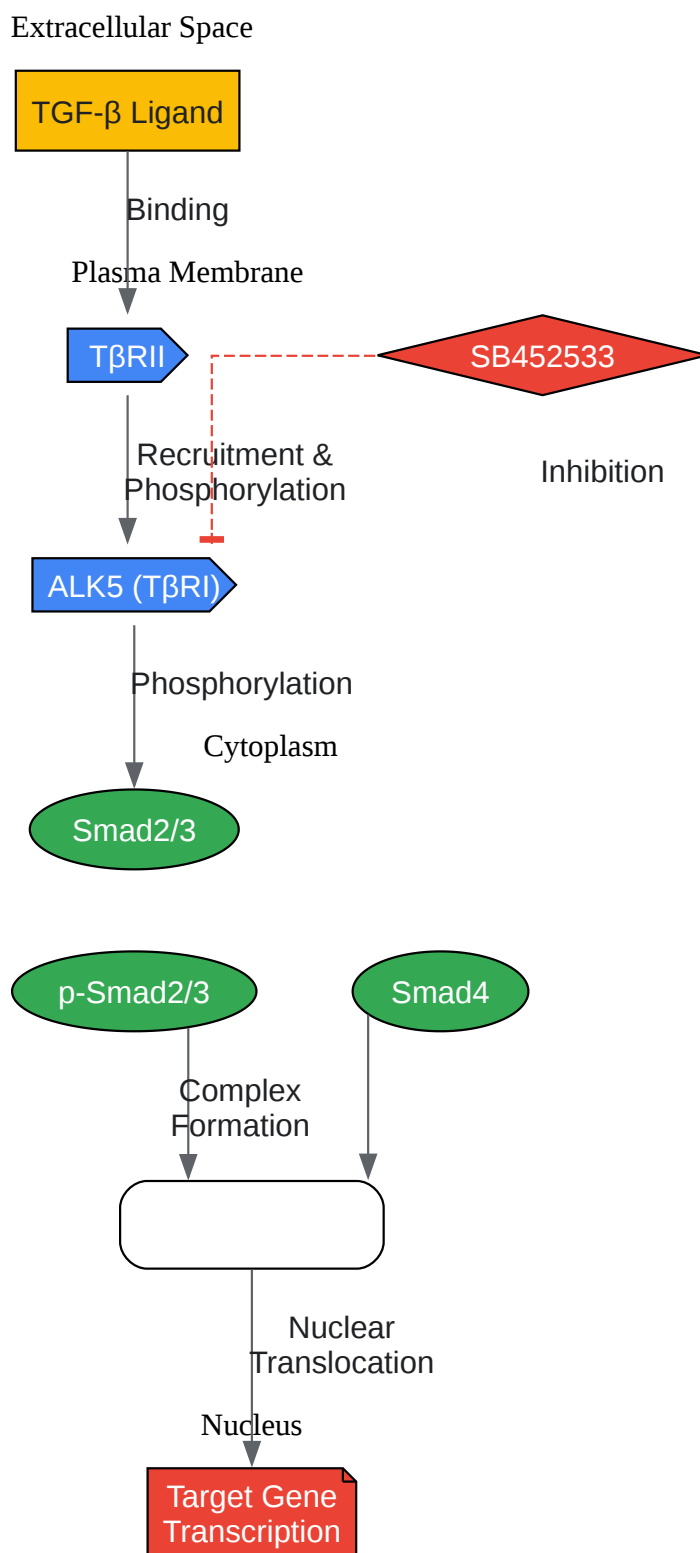
Target Kinase	IC50 (nM)	Fold Selectivity vs. ALK5	Assay Type
ALK5 (T β RI)	14.3	1x	Cell-Free
ALK4	~57.2	4x	Cell-Free
ALK2	>10,000	>699x	Cell-Free
ALK3	>10,000	>699x	Cell-Free
ALK6	>10,000	>699x	Cell-Free
p38 MAPK	>16,000	>1118x	Not Specified

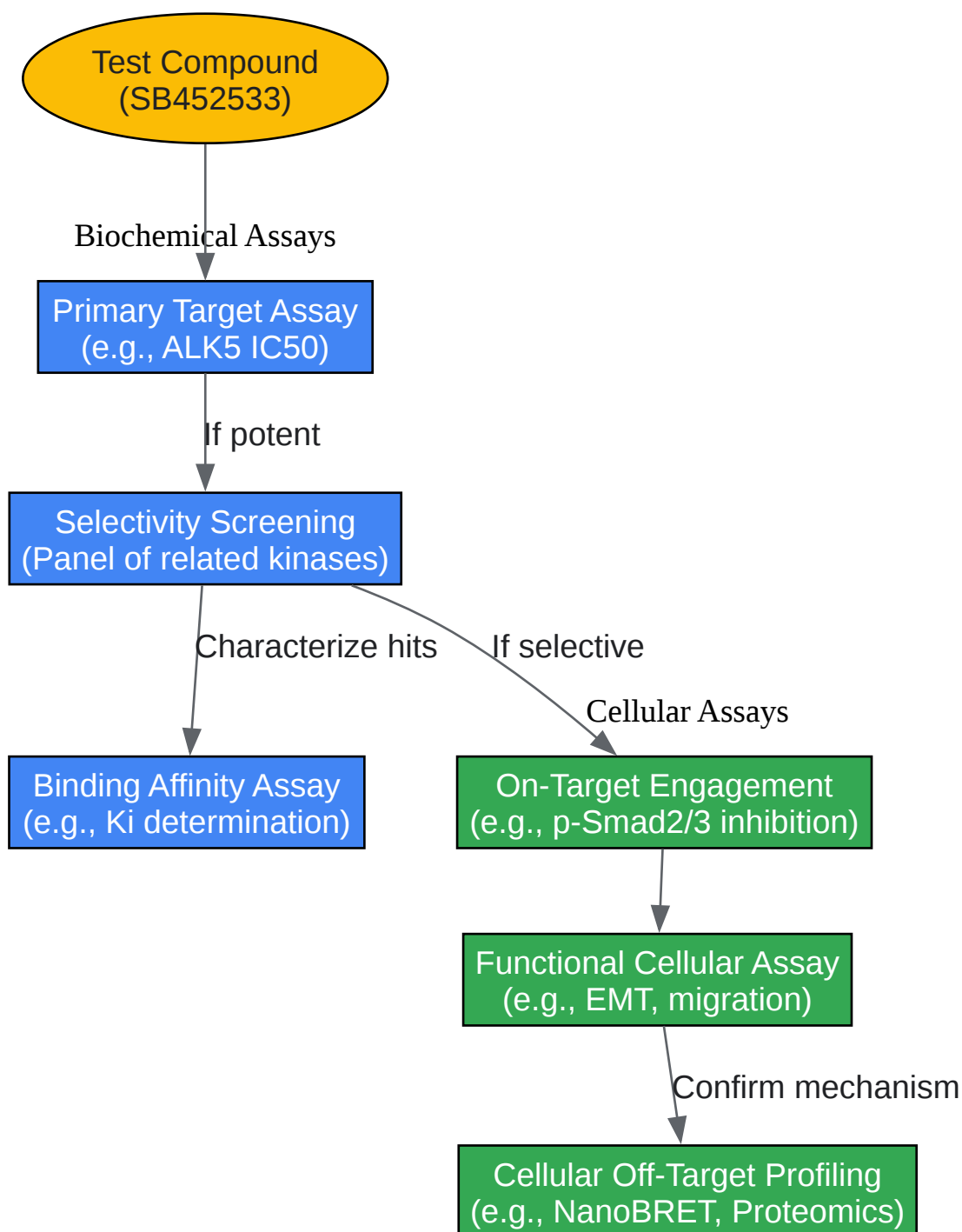
Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

TGF- β /ALK5 Signaling Pathway and Inhibition by SB452533

The TGF- β signaling cascade is initiated by the binding of a TGF- β ligand to its type II receptor (T β RII), which then recruits and phosphorylates the type I receptor, ALK5.[\[3\]](#) This phosphorylation activates the kinase domain of ALK5, leading to the phosphorylation of

downstream signaling molecules, Smad2 and Smad3. These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in processes such as cell proliferation, differentiation, and fibrosis.[1][3] SB452533 acts as an ATP-competitive inhibitor, directly targeting the kinase activity of ALK5 and thereby blocking the entire downstream signaling cascade.[4]





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